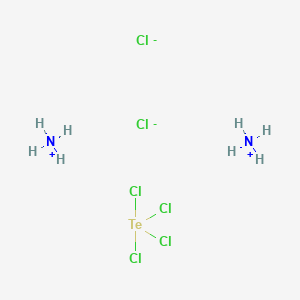
Ammonium hexachlorotellurate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium hexachlorotellurate(IV) is an inorganic chemical compound with the chemical formula [NH4]2[TeCl6]. It forms yellow octahedral crystals about 0.1 mm in diameter and decomposes gradually in air . The compound contains ammonium cations [NH4]+ and hexachlorotellurate(IV) anions [TeCl6]2− .
Aplicaciones Científicas De Investigación
Ammonium hexachlorotellurate(IV) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and as a reagent in various chemical reactions.
Biology: It is used in studies related to the biological effects of tellurium compounds.
Safety and Hazards
While specific safety and hazard information for Ammonium hexachlorotellurate(IV) was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
One of the relevant papers retrieved mentions that the cubic tetramethylammonium hexachlorotellurate salt undergoes a phase transition of supposed first order at a temperature near 110 K, corresponding to transitions known in analogous uranium and tin compounds . This suggests potential future directions in studying phase transitions in similar compounds .
Métodos De Preparación
Ammonium hexachlorotellurate(IV) can be synthesized through the reaction of tellurium tetrachloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving tellurium tetrachloride in hydrochloric acid and then adding ammonium chloride to the solution. The resulting yellow crystals of ammonium hexachlorotellurate(IV) are then filtered and dried .
Análisis De Reacciones Químicas
Ammonium hexachlorotellurate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and chlorine gas.
Reduction: It can be reduced to elemental tellurium and ammonium chloride.
Substitution: It can undergo substitution reactions with other halides to form different tellurium halides.
Common reagents used in these reactions include hydrochloric acid, chlorine gas, and reducing agents such as hydrogen gas. The major products formed from these reactions are tellurium dioxide, elemental tellurium, and various tellurium halides .
Mecanismo De Acción
The mechanism of action of ammonium hexachlorotellurate(IV) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ammonium hexachlorotellurate(IV) can be compared with other similar compounds, such as:
Ammonium hexachlororhenate(IV): Similar in structure but contains rhenium instead of tellurium.
Ammonium hexachloroiridate(III): Contains iridium instead of tellurium and has different chemical properties.
Potassium hexachlorotellurate(IV): Similar in structure but contains potassium instead of ammonium.
Ammonium hexachlorotellurate(IV) is unique due to its specific chemical properties and reactivity, which make it suitable for various applications in chemistry, biology, medicine, and industry .
Propiedades
InChI |
InChI=1S/Cl4Te.2ClH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVTVUGZXAOGKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].Cl[Te](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16893-14-4 |
Source


|
| Record name | Diammonium hexachlorotellurate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
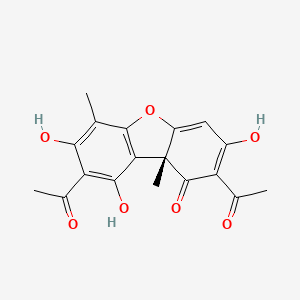
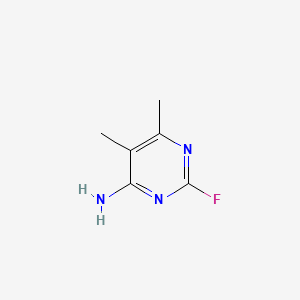
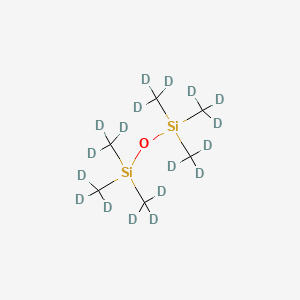
![[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene](/img/structure/B579335.png)
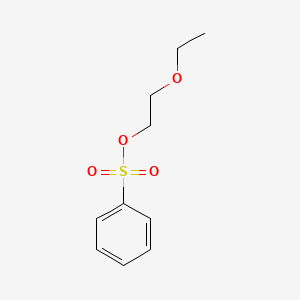
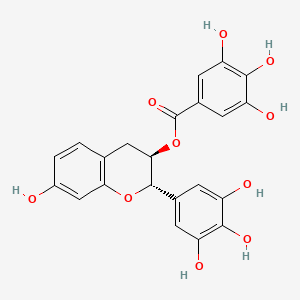
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)
![(1S,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-dione](/img/structure/B579341.png)

![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide](/img/structure/B579343.png)
![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)
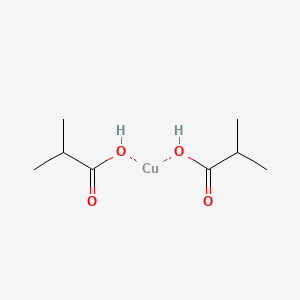
![(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579351.png)
